Cas no 13299-21-3 (6-O-alpha-D-galactopyranosyl-D-mannopyranose)

6-O-alpha-D-galactopyranosyl-D-mannopyranose structure
13299-21-3 structure
Nome del prodotto:6-O-alpha-D-galactopyranosyl-D-mannopyranose
Numero CAS:13299-21-3
MF:C12H22O11
MW:342.296485424042
CID:2030475
PubChem ID:11458

6-O-alpha-D-galactopyranosyl-D-mannopyranose Proprietà chimiche e fisiche

Nomi e identificatori

    • 6-O-alpha-D-galactopyranosyl-D-mannopyranose
    • 6-O-alpha-D-galactopyranosyl-D-mannose
    • alpha-D-galactopyranosyl-(1->6)-D-mannopyranose
    • alpha-D-galactopyranosyl-(1->6)-D-mannose
    • alpha-D-galactopyranosyl-(16)-O-alpha-D-mannopyranose
    • alpha-D-galactopyranosyl-(1[*]6)-O-alpha-D-mannopyranose
    • alpha-Galp-(1->6)-Manp
    • O-alpha-D-galactopyranosyl-(1->6)-D-mannopyranose
    • O-alpha-D-galactopyranosyl-(1->6)-mannose
    • o-alpha-D-galactopyranosyl-(16)-o-alpha-D-mannopyranose
    • α-D-Galp-(1→6)-D-Glcp
    • O(6)-alpha-D-galactopyranosyl-beta-D-glucopyranose
    • SCHEMBL38974
    • DA-65329
    • alpha-D-galactopyranosyl-(1->6)-beta-D-glucopyranose
    • Epitope ID:167069
    • Gala1-6Glcb
    • beta-D-Glucopyranose, 6-O-alpha-D-galactopyranosyl-
    • 6-O-I+/--D-Galactopyranosyl-I(2)-D-glucopyranose
    • Gal-alpha1-6-Glc-beta
    • 6-[[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol;hydrate
    • (2R,3R,4S,5S,6R)-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol
    • 1ugy
    • CCG-214467
    • AS-79432
    • NS00043089
    • 585-99-9
    • (2R,3R,4S,5S,6R)-6-((((2S,3R,4S,5R,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)methyl)tetrahydro-2H-pyran-2,3,4,5-tetraol
    • Galalpha1-6Glcbeta
    • 6-O-alpha-D-galactopyranosyl-beta-D-glucopyranose
    • ?-MELIBIOSE
    • 6-O-beta-D-Galactopyranosyl-D-galactose
    • alpha-D-Galp-(1->6)-beta-D-Glcp
    • 13299-20-2
    • DLRVVLDZNNYCBX-ZZFZYMBESA-N
    • Q662425
    • DTXSID701267541
    • 13299-21-3
    • CHEBI:61827
    • melibiose
    • beta-melibiose
    • Inchi: InChI=1S/C12H22O11/c13-1-3-5(14)8(17)10(19)12(23-3)21-2-4-6(15)7(16)9(18)11(20)22-4/h3-20H,1-2H2
    • Chiave InChI: DLRVVLDZNNYCBX-UHFFFAOYSA-N
    • Sorrisi: OCC1OC(OCC2OC(O)C(O)C(O)C2O)C(O)C(O)C1O

Proprietà calcolate

  • Massa esatta: 342.11621151Da
  • Massa monoisotopica: 342.11621151Da
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 8
  • Conta accettatore di obbligazioni idrogeno: 11
  • Conta atomi pesanti: 23
  • Conta legami ruotabili: 4
  • Complessità: 382
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 10
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: -4.7
  • Superficie polare topologica: 190Ų

6-O-alpha-D-galactopyranosyl-D-mannopyranose Letteratura correlata

Fornitori consigliati
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Wuhan ChemNorm Biotech Co.,Ltd.
上海贤鼎生物科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
上海贤鼎生物科技有限公司
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd